Mioflazine
Overview
Description
Mioflazine is a nucleoside transport inhibitor . It is used in research and is not intended for human or veterinary use .
Synthesis Analysis
Mioflazine has the chemical formula C29H30Cl2F2N4O2 . The exact mass is 574.17 and the molecular weight is 575.482 . The elemental analysis shows that it contains 60.53% carbon, 5.25% hydrogen, 12.32% chlorine, 6.60% fluorine, 9.74% nitrogen, and 5.56% oxygen .
Molecular Structure Analysis
The Mioflazine molecule contains a total of 72 bonds. There are 42 non-H bonds, 20 multiple bonds, 10 rotatable bonds, 2 double bonds, 18 aromatic bonds, 4 six-membered rings, and 1 primary amide .
Scientific Research Applications
Cardioprotective Effects
Mioflazine, a cardiovascular drug, has demonstrated significant cardioprotective effects. In a study involving anaesthetised Beagle dogs subjected to myocardial ischaemia, mioflazine showed complete functional recovery in a significant number of animals. It aided in the preservation of purines and recovery of ATP, suggesting a strong cardioprotective effect, potentially through interaction with the sarcolemma (Flameng et al., 1984).
Influence on Sleep Patterns
Research on dogs has indicated that mioflazine, as a nucleoside transport inhibitor, can influence sleep patterns. It was observed to decrease wakefulness and increase slow-wave sleep, suggesting its potential utility in treating sleep disorders (Wauquier et al., 2004).
Inhibition of Adenosine Transport
Mioflazine and its derivatives have been studied for their potency as inhibitors of adenosine transport in isolated erythrocytes from different species. This property is significant for understanding the drug's mechanism and potential applications in treating parasitic infections and cancer (Baer et al., 1990).
Limiting Myocardial Infarct Size
Another study showed mioflazine's beneficial effect in reducing myocardial infarct size in anesthetized dogs. This effect was significant for perfusion areas greater than 20% of the left ventricle, indicating its potential in myocardial infarction treatment (Vandeplassche et al., 1984).
Mitochondrial Calcium Overload
Investigations into the influence of mioflazine on mitochondrial calcium content in guinea-pig hearts suggested its role in maintaining mitochondrial calcium at pre-ischaemic levels and reducing cellular structure damage (Hugtenburg et al., 1990).
Protective Effects Against Ischaemic Damage
A study in dogs showed that mioflazine pretreatment could protect against ischaemic damage in intact dogs on cardiopulmonary bypass, indicating its potential as a protective drug in cardiac surgeries (Wood et al., 1985).
Safety And Hazards
Mioflazine should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, seek immediate medical attention .
Relevant Papers
- “Mioflazine, a potentially protective drug against ischaemic damage: A study in dogs” - This study examined the protective effect of intravenous Mioflazine pretreatment in dogs on cardiopulmonary bypass .
- “Potencies of mioflazine and its derivatives as inhibitors of adenosine” - This paper discusses the potency of Mioflazine and related drugs as inhibitors of adenosine transport .
- “Cardioprotective effects of mioflazine during 1 h normothermic global” - This paper discusses the cardioprotective effects of Mioflazine during 1 hour normothermic global myocardial ischemia in dogs .
properties
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30Cl2F2N4O2/c30-24-4-1-5-25(31)28(24)35-27(38)18-36-15-16-37(26(17-36)29(34)39)14-2-3-23(19-6-10-21(32)11-7-19)20-8-12-22(33)13-9-20/h1,4-13,23,26H,2-3,14-18H2,(H2,34,39)(H,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXFUOAKGNJSBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30Cl2F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868521 | |
Record name | 1-[4,4-Bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mioflazine | |
CAS RN |
79467-23-5 | |
Record name | Mioflazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79467-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mioflazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079467235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4,4-Bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIOFLAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YF140A099 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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